BenchChemオンラインストアへようこそ!

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396719-76-9, molecular formula C20H19N3OS, MW 349.45 g/mol) is a synthetic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole-3-carboxamide class. This scaffold features a fused thiophene-pyrazole bicyclic core with an exocyclic amide bond at position 3, and is represented in commercial screening libraries as a member of the broader thieno[3,4-c]pyrazole chemotype.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 396719-76-9
Cat. No. B2541769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
CAS396719-76-9
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C
InChIInChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyYVGIBZBAKRLOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396719-76-9): Chemical Class and Procurement Context


2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396719-76-9, molecular formula C20H19N3OS, MW 349.45 g/mol) is a synthetic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole-3-carboxamide class. This scaffold features a fused thiophene-pyrazole bicyclic core with an exocyclic amide bond at position 3, and is represented in commercial screening libraries as a member of the broader thieno[3,4-c]pyrazole chemotype. [1] The compound is characterized by a 4-methylphenyl substituent at the N2 position of the pyrazole ring and a 2-methylbenzamide moiety at the 3-amino position, a substitution pattern that differentiates it from closely related analogs within this compound family. [2]

Why 2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Cannot Be Interchanged with Generic Thieno[3,4-c]pyrazole Analogs


Within the 2,6-dihydro-4H-thieno[3,4-c]pyrazole-3-carboxamide class, even minor structural perturbations produce substantial changes in biological activity profiles. [1] The N2-aryl substituent and the benzamide moiety at the 3-amino position are both critical pharmacophoric elements; for example, shifting the methyl group on the N2-phenyl ring from the para to the ortho position (CAS 361171-91-7) alters both the conformational landscape and electronic distribution of the scaffold, which can affect target binding. Similarly, replacing the 2-methylbenzamide with a 5-chloro-2-methoxybenzamide yields a compound (5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide) with a reported GSK-3β IC50 of 83 nM and CDK2 IC50 of 1.2 μM, demonstrating that benzamide substitution directly governs kinase selectivity. Therefore, procurement of the specific CAS 396719-76-9 compound is essential for any study requiring the exact 4-methylphenyl / 2-methylbenzamide substitution pattern, as even closely related analogs cannot be assumed to reproduce its binding or functional profile.

2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Quantitative Differentiation Evidence Against Closest Analogs


N2-Aryl Regioisomeric Differentiation: para-Tolyl (Target) vs. ortho-Tolyl (CAS 361171-91-7) Substitution

The target compound bears a 4-methylphenyl (para-tolyl) group at the N2 position of the thieno[3,4-c]pyrazole core, whereas its closest commercially available regioisomer, CAS 361171-91-7, carries an ortho-tolyl (2-methylphenyl) group. This positional isomerism is known to induce distinct conformational preferences in the N-aryl-pyrazole dihedral angle, which can alter the spatial orientation of the 2-methylbenzamide pharmacophore and consequently affect target binding. [1] While direct head-to-head bioassay data between these two isomers are not available in the public domain, the ortho-tolyl analog has been screened in multiple biochemical assays (ST2/IL1RL1 inhibition, mHTT-CaM interaction, GPR151 activation) without reported high-potency hits, suggesting that the para-substitution pattern of the target compound may provide a differentiated starting point for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

Benzamide Substituent Differentiation: 2-Methylbenzamide (Target) vs. 5-Chloro-2-methoxybenzamide GSK-3β Inhibitor Analog

The target compound incorporates a 2-methylbenzamide moiety, whereas a closely related analog, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, bears a 5-chloro-2-methoxybenzamide group. The latter compound demonstrates potent GSK-3β inhibition with an IC50 of 83 nM (95% CI: 72–94 nM) and 14.5-fold selectivity over CDK2/Cyclin E (IC50 = 1.2 μM). The target compound's 2-methylbenzamide lacks the electron-withdrawing chloro and hydrogen-bond-donating methoxy substituents present in the comparator, predicting a distinct kinase selectivity profile. [1] Direct quantitative comparison data for the target compound against GSK-3β or other kinases are not publicly available, but the substitution difference establishes that the target compound occupies a unique position in the benzamide SAR landscape of this scaffold. [2]

Kinase Inhibition GSK-3β Selectivity Profiling

N2-Aryl Electronic Differentiation: 4-Methylphenyl (Target) vs. 3-Chlorophenyl (CAS 450340-59-7)

The target compound features an electron-donating 4-methyl group on the N2-phenyl ring, whereas analog CAS 450340-59-7 substitutes this with an electron-withdrawing 3-chloro group (N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, MW 369.9). The Hammett σ value shift from σp = -0.17 (methyl) to σm = +0.37 (chloro) represents a substantial electronic perturbation of the N-aryl ring, which is expected to modulate the electron density of the pyrazole core and influence both target binding affinity and metabolic stability. [1] The 4-methylphenyl substitution provides a more electron-rich pyrazole ring compared to the 3-chlorophenyl analog, a property that can be exploited in medicinal chemistry campaigns targeting electron-deficient binding pockets. [2] No head-to-head bioactivity data exist for this specific pair, but the electronic divergence is quantifiable through calculated molecular properties.

Medicinal Chemistry Electronic Effects Scaffold Optimization

Thieno[3,4-c]pyrazole Scaffold Class Evidence: Autotaxin Inhibition as a Potential Application Domain

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole-3-carboxamide scaffold, to which the target compound belongs, has been validated as a bona fide autotaxin (ATX) inhibitor chemotype through systematic hit-to-lead optimization. [1] The published SAR campaign demonstrated that modifications at the N2-aryl and 3-carboxamide positions directly modulate ATX inhibitory potency, with cellular activity, aqueous solubility, and cytotoxicity all influenced by substitution pattern. [1] While the specific target compound (CAS 396719-76-9) was not explicitly reported in this study, its 4-methylphenyl / 2-methylbenzamide substitution represents an unexplored combination within the defined ATX inhibitor pharmacophore. [2] The broader class has also been explored for anti-inflammatory, analgesic, and antipyretic activities, as demonstrated by 4H-thieno[3,4-c]pyrazole derivatives showing platelet antiaggregating activity in vitro comparable to acetylsalicylic acid. [3]

Autotaxin Inhibition Lysophosphatidic Acid Fibrosis

BindingDB Evidence: Thieno[3,4-c]pyrazole-3-carboxamide Class Shows Modest Nicotinate-Nucleotide Adenylyltransferase and T-Type Calcium Channel Activity

A close structural analog, N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (BDBM76914), has been profiled in BindingDB with an IC50 of 1.62 × 10^4 nM (16.2 μM) against probable nicotinate-nucleotide adenylyltransferase from Staphylococcus aureus, and was also tested against the human voltage-dependent T-type calcium channel subunit alpha-1H (CACNA1H). [1] The target compound (CAS 396719-76-9) differs from BDBM76914 by replacement of the thiophene-2-carboxamide with a 2-methylbenzamide group, a modification that alters both hydrogen-bonding capacity and lipophilicity. [2] The modest micromolar activity of the thiophene analog suggests that the scaffold has detectable but low-affinity engagement with these targets; the 2-methylbenzamide substitution in the target compound may modulate this activity profile. [3]

Antibacterial Target Calcium Channel Screening Library Profiling

Recommended Research and Industrial Application Scenarios for 2-Methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396719-76-9)


Structure-Activity Relationship (SAR) Exploration of N2-Aryl Substitution Effects in Thieno[3,4-c]pyrazole-3-carboxamide Autotaxin Inhibitors

The target compound's 4-methylphenyl (para-tolyl) substitution at N2 represents a specific electronic and steric variant within the validated autotaxin inhibitor chemotype described by Stylianaki et al. (2023). [1] Researchers conducting systematic SAR around the N2-aryl position can use CAS 396719-76-9 alongside its ortho-tolyl isomer (CAS 361171-91-7) and 3-chlorophenyl analog (CAS 450340-59-7) to map the influence of aryl substitution on ATX inhibitory potency, cellular LPA reduction, and physicochemical properties. This compound fills a gap in the publicly disclosed SAR by providing an electron-donating para-substituted variant that has not been explicitly profiled in published ATX inhibitor optimization campaigns. [1]

Kinase Selectivity Profiling Using the 2-Methylbenzamide Pharmacophore

The 2-methylbenzamide moiety of CAS 396719-76-9 distinguishes it from analogs bearing more complex benzamide substitutions, such as the 5-chloro-2-methoxybenzamide derivative which shows potent GSK-3β inhibition (IC50 = 83 nM). For kinase profiling campaigns, the target compound provides a minimal benzamide substitution pattern that can serve as a baseline reference compound, against which the potency gains from additional substituents (halogens, methoxy groups) can be quantitatively assessed. This application is particularly relevant for researchers developing selective kinase inhibitors who need to establish the contribution of individual benzamide substituents to target potency and selectivity.

Screening Library Expansion for Antibacterial Target (Nicotinate-Nucleotide Adenylyltransferase) and Ion Channel (CACNA1H) Discovery

The thieno[3,4-c]pyrazole-3-carboxamide class has demonstrated detectable, albeit modest, activity against S. aureus nicotinate-nucleotide adenylyltransferase (IC50 = 16.2 μM for the thiophene-2-carboxamide analog BDBM76914) and has been profiled against human T-type calcium channels. [2] CAS 396719-76-9, with its distinct 2-methylbenzamide group, offers a structurally differentiated probe for these targets. Procurement of this compound enables hit confirmation and scaffold exploration in antibacterial and ion channel drug discovery programs, where chemical diversity around a validated core scaffold is essential for identifying improved potency and selectivity. [2]

Chemical Tool Compound for Exploring N2-Aryl Electronic Effects on ADME Properties

The electron-donating 4-methyl group (Hammett σp = -0.17) on the N2-phenyl ring of CAS 396719-76-9 provides a distinct electronic environment compared to electron-withdrawing analogs (e.g., 3-chlorophenyl, σm = +0.37). [3] This property makes the compound a useful tool for medicinal chemistry studies correlating N2-aryl electronic character with metabolic stability, cytochrome P450 inhibition liability, and plasma protein binding within the thieno[3,4-c]pyrazole series. Researchers can pair this compound with halogenated N2-aryl analogs to establish quantitative structure-property relationship (QSPR) models that guide the design of optimized lead candidates with balanced potency and ADME profiles. [3]

Quote Request

Request a Quote for 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.